APP-CHMINACA

Vue d'ensemble

Description

Applications De Recherche Scientifique

APP-CHMINACA has several scientific research applications:

Mécanisme D'action

Target of Action

APP-CHMINACA, also known as PX-3, is an indazole-based synthetic cannabinoid . It primarily targets the CB1 receptor , a type of cannabinoid receptor in the human body . The CB1 receptor plays a crucial role in the regulation of neurotransmission in the brain, and its activation can lead to various psychoactive effects.

Mode of Action

This compound acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CB1 receptor with a high affinity, triggering a response that can include pain relief, relaxation, and altered perception.

Biochemical Pathways

The primary biochemical transformations observed for this compound are the hydrolysis of the distal amide group and the hydroxylation of the cyclohexylmethyl (CHM) substituent . These transformations lead to the production of various metabolites, some of which are specific to this compound . The metabolites in greatest abundance in the study were products of amide hydrolysis with no further biotransformation (M1), followed by amide hydrolysis with monohydroxylation (M2.1) .

Result of Action

The activation of the CB1 receptor by this compound leads to various molecular and cellular effects. These can include alterations in neurotransmission, changes in perception, and potential analgesic effects . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on similar synthetic cannabinoids suggests that factors such as temperature, humidity, and light intensity can affect the stability and potency of these compounds . Furthermore, the body’s internal environment, including factors like pH levels and the presence of other substances, can also impact the action of this compound.

Analyse Biochimique

Biochemical Properties

APP-CHMINACA interacts with cannabinoid receptors, specifically cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . It has a high affinity to bind to these receptors and is estimated to be more potent than tetrahydrocannabinol (THC) in mice .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been observed to cause congestion, hemorrhage, degeneration, and cellular infiltration of the liver and kidney tissues . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects through activating the CB1 and CB2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Chronic administration of this compound causes evident liver and kidney histotoxic effects even at low doses with unnoticeable clinical effects in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, daily intraperitoneal injections of this compound at doses of 0.3 mg/kg, 3 mg/kg, or 10 mg/kg in adult male albino mice showed significant toxic effects on the liver and kidneys .

Metabolic Pathways

This compound is involved in various metabolic pathways. Incubation of this compound with human liver microsomes yielded 12 metabolites, encompassing 7 different metabolite classes .

Transport and Distribution

Its metabolites have been detected in the blood, indicating that it can be transported and distributed within the body .

Subcellular Localization

Given its interaction with cannabinoid receptors, it is likely that it localizes to the cell membrane where these receptors are typically found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of APP-CHMINACA involves several key steps. The starting material is typically an indazole-3-carboxylate ester, which undergoes alkylation to produce 1-alkyl-1H-indazole and 2-alkyl-2H-indazole intermediates . The regioselectivity of this reaction is primarily determined by the choice of base. The final product is obtained through a series of reactions including amide formation and cyclohexylmethylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

APP-CHMINACA undergoes various chemical reactions, including:

Oxidation: Hydroxylation of the cyclohexylmethyl group.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions at the indazole ring.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenated solvents and strong nucleophiles such as sodium hydride.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted indazole compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

PX-1 (5F-APP-PICA): Similar structure but with a fluoropentyl side chain.

PX-2 (5F-APP-PINACA): Contains an indazole core and a fluoropentyl side chain.

MDMB-CHMINACA: Another indazole-based synthetic cannabinoid with different substituents.

Uniqueness

APP-CHMINACA is unique due to its specific combination of an indazole core, a cyclohexylmethyl group, and an amide linkage. This structure confers high potency and selectivity for CB1 receptors, distinguishing it from other synthetic cannabinoids .

Propriétés

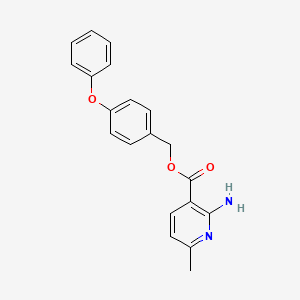

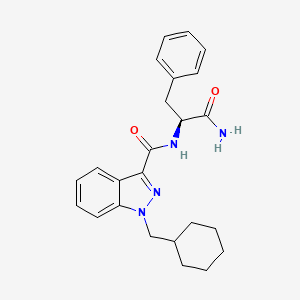

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHWDSGURMXMGE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009998 | |

| Record name | APP-CHMINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185887-14-2 | |

| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | APP-CHMINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APP-CHMINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APP-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the major metabolic pathways of APP-CHMINACA in humans?

A1: Research using human liver microsomes revealed that this compound undergoes extensive phase I metabolism, primarily through amide hydrolysis and hydroxylation []. The most common biotransformations were hydrolysis of the amide group and hydroxylation of the cyclohexylmethyl substituent. Notably, three specific metabolites were identified as unique markers for this compound consumption: a mono-, di-, and tri-hydroxylated metabolite on the cyclohexylmethyl group [].

Q2: What are the key analytical methods used to identify and quantify this compound and its metabolites?

A2: The research utilized high-resolution mass spectrometry (HRMS) to analyze extracts from in vitro studies with human liver microsomes []. This technique allowed for the identification and characterization of this compound metabolites based on their product ion spectra, accurate mass, and chemical formula. These methods are crucial for analytical scientists developing new methods for detecting this compound in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.